molecular formula C15H11FO3 B6331085 2-(3-Acetylphenyl)-5-fluorobenzoic acid CAS No. 1261910-05-7

2-(3-Acetylphenyl)-5-fluorobenzoic acid

Cat. No.: B6331085
CAS No.: 1261910-05-7
M. Wt: 258.24 g/mol
InChI Key: WHNWEIXCAJYXGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Acetylphenyl)-5-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further substituted with a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Acetylphenyl)-5-fluorobenzoic acid typically involves the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of 3-fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 3-acetylfluorobenzene.

    Suzuki-Miyaura Coupling: The 3-acetylfluorobenzene is then subjected to a Suzuki-Miyaura coupling reaction with a suitable boronic acid derivative to introduce the benzoic acid moiety. This reaction is typically carried out in the presence of a palladium catalyst and a base such as potassium carbonate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for the Friedel-Crafts acylation and Suzuki-Miyaura coupling steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Acetylphenyl)-5-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products:

    Oxidation: 2-(3-Carboxyphenyl)-5-fluorobenzoic acid.

    Reduction: 2-(3-Hydroxyphenyl)-5-fluorobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Acetylphenyl)-5-fluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Acetylphenyl)-5-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance its binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

  • 2-(3-Acetylphenyl)-4-fluorobenzoic acid
  • 2-(3-Acetylphenyl)-6-fluorobenzoic acid
  • 2-(3-Acetylphenyl)-5-chlorobenzoic acid

Comparison:

  • Structural Differences: The position and type of halogen substitution can significantly influence the chemical and physical properties of these compounds.
  • Reactivity: Fluorine substitution generally enhances the reactivity of the compound compared to chlorine substitution.
  • Applications: The unique combination of acetyl and fluorine groups in 2-(3-Acetylphenyl)-5-fluorobenzoic acid makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents.

Properties

IUPAC Name

2-(3-acetylphenyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO3/c1-9(17)10-3-2-4-11(7-10)13-6-5-12(16)8-14(13)15(18)19/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNWEIXCAJYXGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60613135
Record name 3'-Acetyl-4-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60613135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261910-05-7
Record name 3'-Acetyl-4-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60613135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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